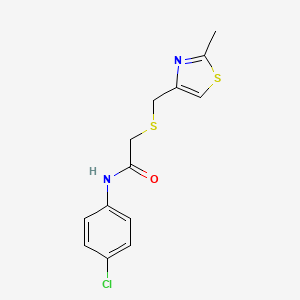
N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a useful research compound. Its molecular formula is C13H13ClN2OS2 and its molecular weight is 312.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12ClN2S
- Molecular Weight : 237.71 g/mol
- SMILES Notation : O=C(C1=CC=C(Cl)C=C1)C2=NC(C)=CS2
This compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| This compound | HepG2 (liver cancer) | 3.21 | Cell cycle arrest at G2/M phase |
The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential. The mechanism of action involves inducing apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2, as well as affecting cell cycle progression .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Research indicates that thiazole derivatives can inhibit bacterial growth effectively. The following table presents findings on the antibacterial efficacy of related compounds.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | E. coli | 20 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell proliferation.
- Antimicrobial Properties : The structural features of thiazole enhance interaction with bacterial enzymes or membranes, leading to growth inhibition.
Case Studies and Research Findings
A notable case study involved testing the compound against various cancer cell lines, revealing that it not only inhibited cell growth but also triggered apoptosis through intrinsic pathways. Another study demonstrated its effectiveness against common bacterial pathogens, suggesting its dual role as both an anticancer and antibacterial agent.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHYWFIPEAHWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














